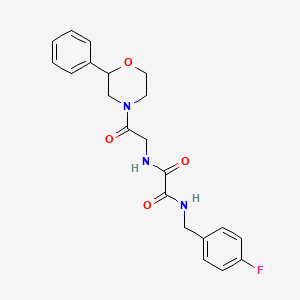

N1-(4-fluorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide

説明

N1-(4-Fluorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorobenzyl group at the N1 position and a morpholino-linked oxoethyl substituent at the N2 position. Oxalamides are a class of molecules often explored for their bioactivity, including roles as enzyme inhibitors (e.g., stearoyl-CoA desaturase) or flavor enhancers (e.g., umami agonists) .

特性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4/c22-17-8-6-15(7-9-17)12-23-20(27)21(28)24-13-19(26)25-10-11-29-18(14-25)16-4-2-1-3-5-16/h1-9,18H,10-14H2,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENAPTUNKNVJON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)CNC(=O)C(=O)NCC2=CC=C(C=C2)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

Formation of the Fluorobenzyl Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with a suitable amine to form the fluorobenzyl intermediate.

Synthesis of the Phenylmorpholino Intermediate: Separately, 2-phenylmorpholine is synthesized through the reaction of phenylamine with ethylene oxide.

Coupling Reaction: The final step involves the coupling of the fluorobenzyl intermediate with the phenylmorpholino intermediate in the presence of oxalyl chloride to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.

化学反応の分析

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amides.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

科学的研究の応用

N1-(4-fluorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide has been explored for various scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

Medicine: Investigated for its potential pharmacological activities, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it could inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

類似化合物との比較

Comparison with Structurally Similar Oxalamide Compounds

The following analysis compares the target compound with structurally related oxalamides, focusing on substituent effects, metabolic pathways, and regulatory insights.

Table 1: Key Oxalamide Derivatives and Their Properties

Key Comparative Insights

Substituent Effects on Bioactivity Fluorine and Methoxy Groups: Fluorine at N1 (as in the target compound) or N2 (e.g., compound 18) may improve metabolic stability by reducing cytochrome P450-mediated oxidation . Methoxy groups (e.g., S336) enhance solubility but may slow hydrolysis . Heterocyclic Moieties: Pyridinyl or morpholino groups (as in S336 and the target compound) contribute to receptor binding (e.g., TAS1R1/TAS1R3 umami receptors) or enzyme inhibition .

Metabolic Stability

- Oxalamides like S336 and the target compound resist amide hydrolysis in hepatocyte assays, favoring glucuronidation or hydroxylation instead . This contrasts with compounds such as N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide, which undergo rapid ester hydrolysis .

Regulatory and Safety Profiles S336’s NOEL (100 mg/kg/day) and safety margin (500 million) set a benchmark for structurally related oxalamides .

生物活性

N1-(4-fluorobenzyl)-N2-(2-oxo-2-(2-phenylmorpholino)ethyl)oxalamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 397.45 g/mol. The compound features a unique structure that includes both oxalamide and phenylmorpholino groups, which are believed to contribute to its biological activity.

Synthesis Overview:

- Formation of the Oxalamide Core: The synthesis typically begins with the reaction of oxalyl chloride with benzylamine to produce N-benzyl oxalamide.

- Introduction of the Phenylmorpholino Group: The next step involves the reaction of this intermediate with 2-phenylmorpholine under controlled conditions to yield the final product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that the compound showed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, with increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

Case Study:

A recent study evaluated the effects of this compound on HeLa cells:

- Treatment Duration: 24, 48, and 72 hours

- Results:

- Significant reduction in cell viability observed at concentrations above 10 µM.

- Flow cytometry analysis confirmed increased early and late apoptosis rates compared to control groups.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. Preliminary studies suggest that it may bind to certain enzymes or receptors involved in cell proliferation and survival pathways. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。